Fggftgarksarkkknq
Descripción
- Chemical Identity: The compound’s IUPAC name, molecular formula, and structural configuration should be clearly defined, with references to its synthesis pathway and any unique functional groups .
- Safety and Stability: As per and , physicochemical properties (e.g., solubility, melting point) and safety data (e.g., toxicity profiles) should be summarized to establish baseline characteristics.
Propiedades
Fórmula molecular |
C82H137N29O22 |
|---|---|
Peso molecular |
1881.1 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H137N29O22/c1-45(99-64(117)43-98-79(131)66(47(3)113)111-77(129)58(39-49-22-8-5-9-23-49)101-65(118)42-96-63(116)41-97-69(121)50(87)38-48-20-6-4-7-21-48)67(119)102-55(28-18-36-94-81(90)91)72(124)107-54(27-13-17-35-86)75(127)110-60(44-112)78(130)100-46(2)68(120)103-56(29-19-37-95-82(92)93)73(125)105-52(25-11-15-33-84)70(122)104-51(24-10-14-32-83)71(123)106-53(26-12-16-34-85)74(126)109-59(40-62(89)115)76(128)108-57(80(132)133)30-31-61(88)114/h4-9,20-23,45-47,50-60,66,112-113H,10-19,24-44,83-87H2,1-3H3,(H2,88,114)(H2,89,115)(H,96,116)(H,97,121)(H,98,131)(H,99,117)(H,100,130)(H,101,118)(H,102,119)(H,103,120)(H,104,122)(H,105,125)(H,106,123)(H,107,124)(H,108,128)(H,109,126)(H,110,127)(H,111,129)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |
Clave InChI |
UDQRAMWZBFAZAV-WBMOPDPASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Following and , two compounds should be selected for comparison based on structural similarity (e.g., shared functional groups, metal substitutions) or functional similarity (e.g., analogous applications). Below is a hypothetical framework for such a comparison, guided by the evidence:
Table 1: Key Comparison Criteria
| Criteria | Fggftgarksarkkknq | Compound A (Structural Analog) | Compound B (Functional Analog) |
|---|---|---|---|
| Molecular Weight | [Data required] | [Data required] | [Data required] |
| Functional Groups | [e.g., -COOH] | [e.g., -SO3H] | [e.g., -NH2] |
| Therapeutic Use | [e.g., Antiviral] | [e.g., Antibacterial] | [e.g., Antifungal] |
| IC50/EC50 Values | [Data required] | [Data required] | [Data required] |
| Regulatory Status | [e.g., Phase I] | [e.g., Approved] | [e.g., Discontinued] |
Notes:
- Structural Comparison : Highlight differences in bonding patterns, stereochemistry, or metal coordination (if applicable) .
- Functional Comparison : Contrast efficacy, selectivity, and mechanistic pathways (e.g., enzyme inhibition vs. receptor antagonism) .
- Data Sources : Use at least three academically credible sources, as mandated by , including peer-reviewed journals, regulatory databases, and pharmacopeial standards.
Methodological Considerations
Experimental Validation
- Synthesis and Characterization : Follow for detailed synthetic protocols, including reagent purity, reaction conditions, and spectroscopic validation (e.g., NMR, mass spectrometry).
- Bioactivity Assays : Use standardized assays (e.g., MIC for antimicrobial activity) with positive/negative controls, as specified in and .
Regulatory Compliance
- Quality Attributes : For pharmaceuticals, align with on critical quality attributes (CQAs) such as dissolution profiles and stability under stress conditions.
- Safety Profiling: Include genotoxicity, carcinogenicity, and pharmacokinetic data per and .
Challenges and Limitations
- Data Discrepancies : Address inconsistencies between experimental results and literature, as emphasized in . For example, deviations in IC50 values might arise from assay variability or batch differences.
- Structural Complexity : If "Fggftgarksarkkknq" has polymorphic forms or stereoisomers, discuss their impact on bioactivity and manufacturability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
